molecular formula C10H14FN B596468 (4-Fluoro-3-isopropylphenyl)methanamine CAS No. 1245808-00-7

(4-Fluoro-3-isopropylphenyl)methanamine

Cat. No. B596468
M. Wt: 167.227
InChI Key: AIYMDQHZXUSGRO-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-isopropylphenyl)methanamine” is a chemical compound with the molecular formula C10H14FN . It is also known as FIPA and belongs to the class of phenylmethanamine derivatives.


Molecular Structure Analysis

The molecular structure of “(4-Fluoro-3-isopropylphenyl)methanamine” can be represented by the SMILES string FC1=CC=C(CN)C=C1C(C)C . The InChI representation is InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3 .


Physical And Chemical Properties Analysis

“(4-Fluoro-3-isopropylphenyl)methanamine” has a molecular weight of 167.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 26 Ų .

Scientific Research Applications

Novel Aryloxyethyl Derivatives of Methanamine as Antidepressants

One notable application of derivatives related to (4-Fluoro-3-isopropylphenyl)methanamine is found in the development of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds exhibit potent antidepressant-like activity by selectively targeting ERK1/2 phosphorylation in signal transduction assays, demonstrating high selectivity and favorable drug-like properties. The lead structure, identified through comprehensive testing, showed promise as an antidepressant drug candidate due to its robust stimulation of ERK1/2 phosphorylation and significant efficacy in vivo, underlining the potential of such derivatives in treating depression (Sniecikowska et al., 2019).

Transfer Hydrogenation Reactions with Quinazoline-based Ruthenium Complexes

Another research direction involves the use of derivatives for catalyzing transfer hydrogenation reactions. Specifically, (4-Phenylquinazolin-2-yl)methanamine derivatives, synthesized from commercially available glycine, were used to create N-heterocyclic ruthenium(II) complexes. These complexes demonstrated excellent catalytic efficiency in the transfer hydrogenation of acetophenone derivatives, achieving conversions of up to 99% and high turnover frequency values. This highlights the utility of such derivatives in synthetic chemistry and catalysis, contributing to the development of efficient catalysts for hydrogenation reactions (Karabuğa et al., 2015).

Chiral Discrimination on Amylose Tris(3,5-dimethylphenyl)carbamate

In the field of analytical chemistry, derivatives of (4-Fluoro-3-isopropylphenyl)methanamine were used to achieve chiral discrimination. The separation of enantiomers was conducted on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, demonstrating the potential of such derivatives in chiral separation techniques. This research provides insights into the mechanistic aspects of chiral discrimination, highlighting the role of weak hydrogen bonds and other interactions in enantioselectivity (Bereznitski et al., 2002).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) and a skin sensitizer (Skin Sens. 1) . Precautionary measures include avoiding inhalation or skin contact, and seeking medical advice if irritation occurs .

properties

IUPAC Name

(4-fluoro-3-propan-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYMDQHZXUSGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653916
Record name 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-isopropylphenyl)methanamine

CAS RN

1112179-28-8
Record name 1-[4-Fluoro-3-(propan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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